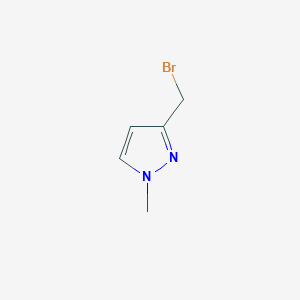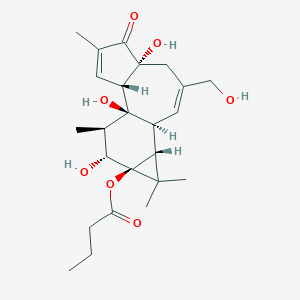
5-Acetyl-2-hydroxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-hydroxybenzoyl chloride is a chemical compound that is widely used in scientific research. It is also known as AHBC and is used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
5-Acetyl-2-hydroxybenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and analytical reagents. It is also used in the development of new materials, such as polymers and coatings. Furthermore, 5-Acetyl-2-hydroxybenzoyl chloride is used in the study of enzyme kinetics and protein structure.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-hydroxybenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with nucleophiles such as amines and alcohols. This reaction results in the formation of an amide or ester linkage, depending on the nature of the nucleophile. This mechanism of action is important in the synthesis of various organic compounds and is widely used in scientific research.
Efectos Bioquímicos Y Fisiológicos
5-Acetyl-2-hydroxybenzoyl chloride does not have any known biochemical or physiological effects. However, it is important to note that this compound should only be used in a laboratory setting and should not be ingested or applied to the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Acetyl-2-hydroxybenzoyl chloride in lab experiments is its versatility. It can be used in the synthesis of a wide range of organic compounds, making it a valuable tool for scientific research. Additionally, the synthesis method for 5-Acetyl-2-hydroxybenzoyl chloride is relatively straightforward and can be performed in most laboratory settings.
However, there are also some limitations to using 5-Acetyl-2-hydroxybenzoyl chloride in lab experiments. One of the main limitations is its potential for toxicity. This compound should be handled with care and should only be used in a well-ventilated laboratory setting. Additionally, the synthesis of 5-Acetyl-2-hydroxybenzoyl chloride can be time-consuming, and the resulting product may require further purification before use in experiments.
Direcciones Futuras
There are many potential future directions for the use of 5-Acetyl-2-hydroxybenzoyl chloride in scientific research. One area of interest is the development of new materials, such as polymers and coatings, using this compound. Additionally, there is potential for the use of 5-Acetyl-2-hydroxybenzoyl chloride in the study of enzyme kinetics and protein structure. Furthermore, future research may focus on the synthesis of new organic compounds using 5-Acetyl-2-hydroxybenzoyl chloride as a starting material.
Conclusion:
In conclusion, 5-Acetyl-2-hydroxybenzoyl chloride is a valuable tool in scientific research. It is commonly used in the synthesis of various organic compounds and has a wide range of potential applications. While there are some limitations to using this compound in lab experiments, its versatility and ease of synthesis make it a valuable tool for researchers.
Métodos De Síntesis
The synthesis of 5-Acetyl-2-hydroxybenzoyl chloride is typically achieved by reacting 5-acetyl-2-hydroxybenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is purified using a column chromatography technique. This method is widely used in scientific research laboratories and has been shown to be effective in synthesizing high-quality 5-Acetyl-2-hydroxybenzoyl chloride.
Propiedades
Número CAS |
108295-15-4 |
|---|---|
Nombre del producto |
5-Acetyl-2-hydroxybenzoyl chloride |
Fórmula molecular |
C9H7ClO3 |
Peso molecular |
198.6 g/mol |
Nombre IUPAC |
5-acetyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3 |
Clave InChI |
XMCSBBWXRTYXBA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl |
Sinónimos |
Benzoyl chloride, 5-acetyl-2-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)









![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)

